N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
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Overview
Description
“N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzotriazine ring, which is a tricyclic system containing nitrogen atoms, and an acetylphenyl group, which is a phenyl ring substituted with an acetyl group.
Scientific Research Applications
“N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzotriazine derivatives.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Benzotriazine Ring: This step involves the cyclization of appropriate precursors to form the benzotriazine ring.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Coupling of the Two Fragments: The final step involves coupling the benzotriazine ring with the acetylphenyl group through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the benzotriazine ring.
Reduction: Reduction reactions could target the carbonyl groups in the acetylphenyl or benzotriazine moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the phenyl or benzotriazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine rings but different substituents.
Acetylphenyl Derivatives: Compounds with the acetylphenyl group but different core structures.
Uniqueness
The uniqueness of “N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” lies in its specific combination of the benzotriazine and acetylphenyl moieties, which could confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13(24)14-8-10-15(11-9-14)20-18(25)7-4-12-23-19(26)16-5-2-3-6-17(16)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNMCUSOTJTECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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